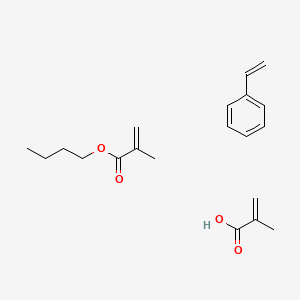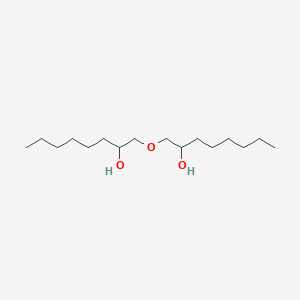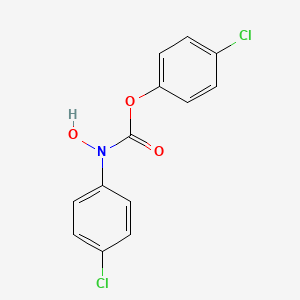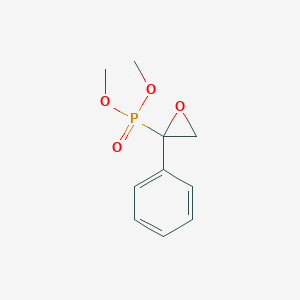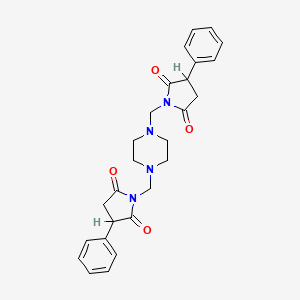
Silane, tetra-2-furanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, tetra-2-furanyl- is an organosilicon compound characterized by the presence of four furan rings attached to a central silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Silane, tetra-2-furanyl- can be synthesized through the reaction of silicon tetrachloride with furan in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C4H4O→Si(C4H3O)4+4HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of silane, tetra-2-furanyl- involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Silane, tetra-2-furanyl- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve electrophilic reagents such as halogens or alkylating agents, and are carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Partially or fully hydrogenated silane derivatives.
Substitution: Halogenated or alkylated silane derivatives.
科学的研究の応用
Silane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites, due to its unique structural properties.
作用機序
The mechanism by which silane, tetra-2-furanyl- exerts its effects involves the interaction of the furan rings with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The silicon atom can also form covalent bonds with other elements, further enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
Silane (SiH₄): A simple silane compound with four hydrogen atoms attached to silicon.
Tetrasilane (Si₄H₁₀): A silane compound with a chain of four silicon atoms.
Phenylsilane (C₆H₅SiH₃): A silane compound with a phenyl group attached to silicon.
Uniqueness
Silane, tetra-2-furanyl- is unique due to the presence of four furan rings, which impart distinct electronic and steric properties. This makes it more versatile in terms of reactivity and potential applications compared to simpler silane compounds. The furan rings also provide additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
20026-17-9 |
|---|---|
分子式 |
C16H12O4Si |
分子量 |
296.35 g/mol |
IUPAC名 |
tetrakis(furan-2-yl)silane |
InChI |
InChI=1S/C16H12O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H |
InChIキー |
CXIRYLAUBXNUBV-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)[Si](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





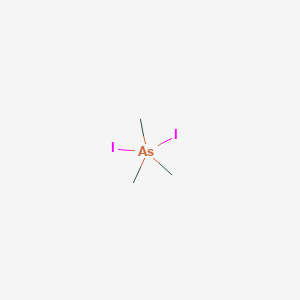
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
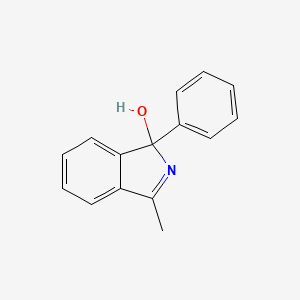
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)

